

viscosity and density of 1-butyl-3-methylimidazolium acetate at different temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Butyl-3-methylimidazolium acetate*

Cat. No.: *B1257025*

[Get Quote](#)

An In-depth Technical Guide to the Viscosity and Density of **1-butyl-3-methylimidazolium Acetate** at Different Temperatures

Abstract

1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), a prominent ionic liquid, has garnered significant attention for its role as a solvent in biomass processing and other chemical applications.^{[1][2]} A thorough understanding of its temperature-dependent physical properties, particularly density and viscosity, is critical for the design and optimization of processes in which it is employed. This technical guide provides a comprehensive overview of the viscosity and density of [Bmim][OAc] across a range of temperatures. It includes tabulated experimental data, detailed descriptions of the methodologies used for these measurements, and an exploration of the theoretical models that describe these properties. This document is intended to serve as a key resource for researchers, scientists, and engineers working with this versatile ionic liquid.

Temperature-Dependent Density and Viscosity

The thermophysical properties of **1-butyl-3-methylimidazolium acetate** exhibit a strong dependence on temperature. Generally, as temperature increases, both density and viscosity decrease. The decrease in density is typically linear, while the viscosity decreases more

sharply in a non-linear fashion.[\[3\]](#)[\[4\]](#) It is important to note that the presence of impurities, particularly water, can significantly affect these properties, with increased water content generally leading to lower viscosity.[\[5\]](#)[\[6\]](#)

Density Data

The density of [Bmim][OAc] decreases linearly with an increase in temperature. This behavior is consistent with the thermal expansion of the liquid. The table below summarizes experimentally determined density values at atmospheric pressure across a range of temperatures.

Temperature (K)	Density (g/cm ³)	Reference
273.15	1.073	[5] [6]
298.15	1.054	[7]
313.15	1.043	[8]
328.15	1.032	[7]
353.15	1.015	[5] [6]
363.15	1.007	[5] [6]

Viscosity Data

The viscosity of [Bmim][OAc] is highly sensitive to temperature changes, decreasing exponentially as temperature rises.[\[2\]](#) This is a critical consideration for applications involving fluid transport and mixing. The data presented below has been compiled from various studies, and it is worth noting that discrepancies in reported values can often be attributed to differences in the purity and water content of the samples used.[\[5\]](#)

Temperature (K)	Viscosity (mPa·s)	Reference
298.15	208	[9]
323.15	60.3	[5]
353.15	21.4	[2][5]
373.15	11.2	[2]
393.15	6.5	[2]

Experimental Protocols

Accurate measurement of density and viscosity is fundamental to characterizing ionic liquids. The following sections detail the standard methodologies employed in the literature.

Density Measurement

A common and highly accurate method for determining the density of liquids is through the use of a vibrating tube densimeter.[4][10]

Protocol: Vibrating Tube Densitometry

- Calibration: The instrument, typically an Anton Paar DMA series densimeter, is first calibrated using two standards of known density, such as dry air and ultrapure water, at the desired temperatures.
- Sample Injection: A small, precisely measured volume of the [Bmim][OAc] sample is injected into a U-shaped borosilicate glass tube inside the instrument.
- Oscillation: The tube is electromagnetically excited to oscillate at its characteristic frequency.
- Frequency Measurement: The instrument measures the oscillation period, which is directly related to the mass, and therefore the density, of the fluid inside the tube.
- Temperature Control: The temperature of the sample is precisely controlled by a built-in Peltier element, allowing for measurements across a range of temperatures.

- Data Acquisition: The density is calculated by the instrument's software and recorded. For high-viscosity samples, a correction may be applied to account for the damping effect of the fluid on the tube's oscillation.[8]

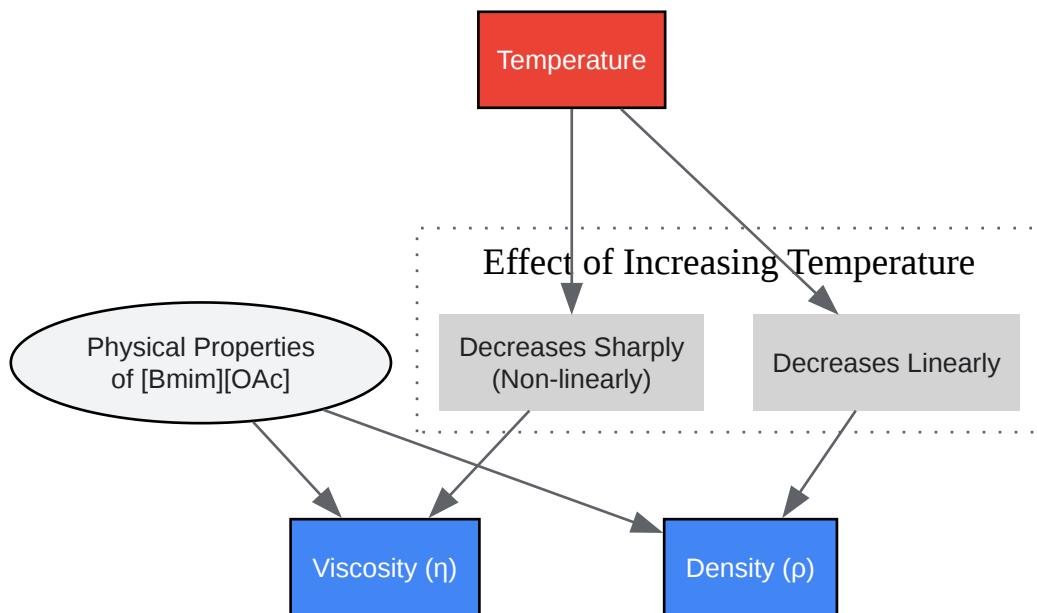
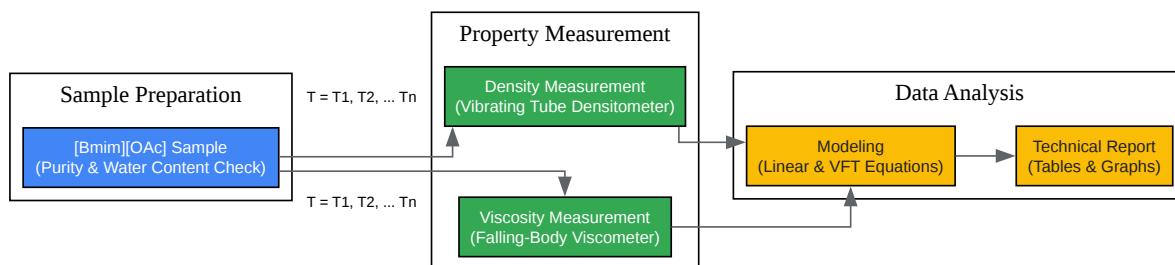
Viscosity Measurement

Several techniques are used to measure the viscosity of ionic liquids, including falling-body, rotational, and capillary viscometers.[5][11]

Protocol: Falling-Body Viscometry

- Apparatus: The viscometer consists of a precisely machined tube filled with the [Bmim][OAc] sample, enclosed in a high-pressure vessel for temperature and pressure control.
- Sample Loading: The ionic liquid is carefully loaded into the measurement tube, ensuring it is free of air bubbles.
- Falling Body: A cylindrical body (or sinker) of known dimensions and density is allowed to fall under gravity through the liquid.
- Time Measurement: The time it takes for the body to fall between two marked points is accurately measured.
- Viscosity Calculation: The viscosity is calculated based on the terminal velocity of the falling body, the densities of the body and the liquid, and the geometry of the tube and body, using Stokes' law with appropriate corrections for the tube walls.
- Temperature Variation: Measurements are repeated at different controlled temperatures to determine the temperature dependence of the viscosity.[5][6]

Theoretical Framework and Visualizations



The relationship between temperature and the physical properties of [Bmim][OAc] can be described by established theoretical models.

Modeling Temperature Dependence

- Density: The linear relationship between temperature (T) and density (ρ) can be expressed by the equation: $\rho = a + bT$ where 'a' and 'b' are empirical constants determined by fitting the experimental data.
- Viscosity: The temperature dependence of viscosity (η) for many ionic liquids does not follow a simple Arrhenius relationship. Instead, it is often better described by the Vogel-Fulcher-Tamman (VFT) equation:[3][12] $\eta = A * \exp(B / (T - T_0))$ where A, B, and T_0 are fitting parameters. The T_0 parameter represents the ideal glass transition temperature. The Arrhenius equation can also be used for a less precise but simpler model.[13][14]

Diagrams

The following diagrams illustrate the experimental workflow and the fundamental relationships discussed.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]
- 4. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Acetate - figshare - Figshare [figshare.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. 1-Butyl-3-methylimidazolium acetate, >98% | IoLiTec [iolitec.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [viscosity and density of 1-butyl-3-methylimidazolium acetate at different temperatures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1257025#viscosity-and-density-of-1-butyl-3-methylimidazolium-acetate-at-different-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com